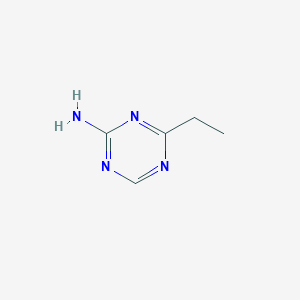

4-乙基-1,3,5-三嗪-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethyl-1,3,5-triazin-2-amine is a derivative of 1,3,5-triazine, a class of nitrogenous organic compounds . These compounds are known for their wide range of biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral properties . They are also used in the synthesis of high-energy materials due to their high heats of formation, better stability, and high nitrogen content .

Synthesis Analysis

The synthesis of 1,3,5-triazine derivatives often starts from readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), displacing the chlorine atoms sequentially by aryloxy, arylamino, or arylthio moieties . The use of microwave irradiation can reduce the synthesis time and increase the yield and purity .Molecular Structure Analysis

The molecular structure of 1,3,5-triazine derivatives is characterized by a 1,3,5-triazine ring, which is a type of nitrogenous organic compound . The structure of these compounds can be confirmed using various spectroscopic techniques, including FT-IR, NMR (1H-NMR and 13C-NMR), and mass spectra .Chemical Reactions Analysis

1,3,5-Triazine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions . For example, the chlorine atoms in cyanuric chloride can be replaced by other groups to give several variants of 1,3,5-triazine derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,5-triazine derivatives can vary widely depending on their specific structures. For example, some 1,3,5-triazine derivatives are known to have high melting points and large enthalpies of formation .科学研究应用

农业应用

三嗪衍生物在农业中得到了广泛的应用,特别是作为植物保护产品生产中的原料。它们作为制造各种杀虫剂、杀菌剂、植物生长调节剂、缓释剂和氮肥硝化抑制剂的基础。这些应用突出了三嗪衍生物在提高农业生产力和效率方面至关重要的作用 (Nazarov et al., 2021)。

制药应用

在制药工业中,三嗪衍生物已被用作开发具有多种生物活性的新药的支架。这些活性包括抗炎、抗血小板、抗微生物、抗分枝杆菌、抗肿瘤和抗病毒特性。三嗪结构的灵活性允许创建针对各种疾病的新药,包括严重影响弱势人群的被忽视的疾病 (Ferreira et al., 2013)。

材料科学应用

三嗪衍生物还用于材料科学中,特别是在耐热聚合物和荧光产品的合成中。它们的应用扩展到离子液体的创建,这些离子液体用于能量存储和传输系统。这种多功能性强调了三嗪衍生物在开发满足特定工业和技术需求的新材料中的重要性 (Nazarov et al., 2021)。

抗菌和抗癌应用

功能化三嗪衍生物的合成一直是研究的重点,因为它们具有重要的医学、药理学和生物学应用。这些衍生物在抗癌和抗艾滋病治疗以及抗菌活性方面显示出前景。它们在各种条件下对亲电试剂和亲核试剂的反应性已得到广泛研究,突出了它们在开发新治疗剂方面的潜力 (Makki et al., 2019)。

作用机制

Target of Action

Triazine derivatives, which include 4-ethyl-1,3,5-triazin-2-amine, are known to interact with various biological targets

Mode of Action

It is known that triazine derivatives can interact with their targets through various mechanisms, such as π–π stacking and hydrogen bonding . The specific interactions of 4-Ethyl-1,3,5-triazin-2-amine with its targets would depend on the nature of these targets.

Biochemical Pathways

Triazine derivatives are known to be involved in various biological activities, including antimicrobial, antiviral, and anticancer activities . The specific pathways affected by 4-Ethyl-1,3,5-triazin-2-amine would depend on its specific targets and mode of action.

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its bioavailability

Result of Action

Given the known biological activities of triazine derivatives , it is possible that 4-Ethyl-1,3,5-triazin-2-amine could have similar effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Ethyl-1,3,5-triazin-2-amine. For instance, the compound’s stability could be affected by temperature Additionally, the compound’s action and efficacy could be influenced by the specific biological environment in which it is used

未来方向

The synthesis and properties of nitrogen-rich compounds like 1,3,5-triazine derivatives continue to be a significant focus of research due to their potential applications in various fields, including medicine and high-energy materials . Future research may focus on designing new derivatives with improved properties, such as increased thermal stability, reduced sensitivity, and enhanced biological activity .

生化分析

Biochemical Properties

Triazine derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-cancer, and anti-viral activities

Cellular Effects

Some triazine derivatives have been shown to have potential cardiogenetic activity and antimicrobial activity against Staphylococcus aureus and Escherichia coli

Molecular Mechanism

It is known that triazine derivatives can undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization

Temporal Effects in Laboratory Settings

It is known that microwave irradiation can enhance the thermal behavior of triazine-based polymers

属性

IUPAC Name |

4-ethyl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-2-4-7-3-8-5(6)9-4/h3H,2H2,1H3,(H2,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBANARRFVKYIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino]thiophene-2-carboxamide](/img/structure/B2704155.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2704162.png)

![N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2704168.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2704171.png)

![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2704172.png)

![6-Chloro-2-[3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-5-phenyl-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline](/img/structure/B2704177.png)